(R)-(+)-N-(2-Allyl)phenylethylamine
CAS No.:
Cat. No.: VC16173515
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16ClN |
|---|---|
| Molecular Weight | 197.70 g/mol |
| IUPAC Name | N-[(1R)-1-phenylethyl]prop-2-en-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h3-8,10,12H,1,9H2,2H3;1H/t10-;/m1./s1 |
| Standard InChI Key | BAFILFKLBRDSLS-HNCPQSOCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NCC=C.Cl |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC=C.Cl |
Introduction
Chemical Identity and Structural Features
(R)-(+)-N-(2-Allyl)phenethylamine (IUPAC name: (R)-N-(prop-2-en-1-yl)-1-phenylethan-1-amine) has the molecular formula C₁₁H₁₅N and a molecular weight of 161.24 g/mol. Its structure consists of a phenethylamine core (a benzene ring bonded to an ethylamine chain) with an allyl group (-CH₂CHCH₂) attached to the nitrogen atom. The chiral center at the alpha-carbon (adjacent to the amine group) confers the (R)-configuration, which is critical for its stereoselective interactions .
Key Structural Attributes:
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Stereochemistry: The (R)-enantiomer exhibits dextrorotatory optical activity, as indicated by its (+) designation. Optical rotation values for analogous compounds, such as (R)-(+)-1-phenylethylamine, range from [α]²³/D +38° to +40° .
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Allyl Substituent: The N-allyl group introduces steric bulk and electronic effects, influencing reactivity and binding affinity in biological systems.
Synthesis and Manufacturing
Reductive Amination
The most viable synthesis route involves reductive amination between 2-allylbenzaldehyde and (R)-1-phenylethylamine. This method, adapted from protocols for analogous N-substituted phenethylamines , proceeds as follows:
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Imine Formation: React (R)-1-phenylethylamine with 2-allylbenzaldehyde in ethanol, catalyzed by triethylamine.
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Reduction: Treat the imine intermediate with sodium borohydride (NaBH₄) to yield the secondary amine .
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Purification: Isolate the product via flash chromatography and recrystallization as the hydrochloride salt.
Reaction Conditions:
Alternative Methods
Patent literature describes catalytic hydrogenation of propargyl precursors using palladium on carbon (Pd/C) under hydrogen gas . This method avoids hydride reagents and enables scalable production:
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Hydrogenate N-propargylphenethylamine derivatives at 5–25 psig H₂ pressure.
Physicochemical Properties
Physical Constants
Data extrapolated from structurally similar compounds :
| Property | Value |
|---|---|
| Boiling Point | 210–215°C (estimated) |
| Density | 0.98–1.02 g/cm³ |
| Refractive Index | 1.52–1.55 |
| pKa (amine) | 9.04 ± 0.10 |
| Solubility in Water | <10 g/L (20°C) |
Spectroscopic Data
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IR (KBr): N-H stretch (~3300 cm⁻¹), C=C (allyl) stretch (~1640 cm⁻¹).
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¹H NMR (CDCl₃): δ 1.4 (d, 3H, CH₃), 2.8–3.2 (m, 2H, CH₂N), 5.0–5.2 (m, 2H, CH₂=CH), 5.7–5.9 (m, 1H, CH₂=CH), 7.2–7.4 (m, 5H, aromatic).
Future Directions
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Stereoselective Synthesis: Develop asymmetric catalytic methods to improve enantiomeric excess (ee).
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Pharmacological Screening: Evaluate affinity for serotonin, dopamine, and trace amine-associated receptors.
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Material Science: Explore applications in chiral liquid crystals or catalysts.
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